2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4,5-trichlorophenyl)acetamide
Overview
Description
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4,5-trichlorophenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a benzoxazole ring and a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4,5-trichlorophenyl)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Acylation: The benzoxazole intermediate is then acylated with 2,4,5-trichlorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially yielding alcohol derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoxazole-2,3-dione derivatives, while reduction could produce benzoxazole-2-ol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4,5-trichlorophenyl)acetamide has potential applications as a pharmacophore. It can be used to design new drugs with specific biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
Industrially, this compound can be used in the development of new polymers, dyes, and agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, while the trichlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Lacks the trichlorophenyl group, which may reduce its hydrophobicity and binding affinity in biological systems.
N-(2,4,5-trichlorophenyl)acetamide:
Uniqueness
The combination of the benzoxazole ring and the trichlorophenyl group in 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4,5-trichlorophenyl)acetamide provides a unique balance of reactivity, stability, and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(2,4,5-trichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O3/c16-8-5-10(18)11(6-9(8)17)19-14(21)7-20-12-3-1-2-4-13(12)23-15(20)22/h1-6H,7H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEKINOKRRLYEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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